1-(3-fluorobenzyl)-6-oxo-N-(pyridin-4-yl)-1,6-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-6-oxo-N-pyridin-4-ylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O2/c19-15-3-1-2-13(10-15)11-22-12-14(4-5-17(22)23)18(24)21-16-6-8-20-9-7-16/h1-10,12H,11H2,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHNQVXOYQIIHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=C(C=CC2=O)C(=O)NC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-fluorobenzyl)-6-oxo-N-(pyridin-4-yl)-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst under mild conditions . The preparation of fluorinated pyridines, which are key intermediates, can be achieved through various fluorination reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production while maintaining stringent quality control.
Chemical Reactions Analysis
Amide Bond Formation and Coupling Reactions
The carboxamide group is synthesized via coupling reactions between activated carboxylic acids and amines. For example:
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Reagents : Ethyl 6-oxo-1,6-dihydropyridine-3-carboxylate intermediates react with aliphatic or aromatic amines (e.g., pyridin-4-amine) in the presence of coupling agents like EDCI/HOBt or HATU .
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Conditions : Reactions are typically conducted in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) with triethylamine (TEA) as a base at room temperature .
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Yield : Yields range from 60% to 92%, depending on the steric and electronic properties of the amine .
Example Protocol :
text1. Activate 6-oxo-1,6-dihydropyridine-3-carboxylic acid with HATU in DMF. 2. Add pyridin-4-amine and stir at 25°C for 5–6 hours. 3. Isolate the product via column chromatography (PE/EA eluent)[5][7].
Cyclization and Ring-Closing Reactions
The dihydropyridine ring is formed through cyclization strategies:
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Gould–Jacobs Reaction : Ethoxy methylene malonate (EMME) reacts with aminopyridine derivatives under microwave irradiation (MWI) or reflux with POCl₃ .
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Microwave vs. Conventional Heating :
Condition Time Yield Conventional 4–5 h 60% Microwave (200W) 15 min 92%
Mechanistic Insight :
POCl₃ facilitates cyclization by acting as both a catalyst and dehydrating agent, forming the pyrido[1,2-a]pyrimidine core .
Substitution and Functional Group Interconversion
The 3-fluorobenzyl group undergoes electrophilic and nucleophilic substitutions:
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Nucleophilic Displacement : Chloro intermediates react with fluorobenzylamines in DMF/K₂CO₃, yielding substitution products .
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Fluorine Reactivity : The electron-withdrawing fluorine enhances stability but may participate in SNAr reactions under strong bases .
Key Transformation :
text6-Chloropyridine-3-carboxylic acid + 3-fluorobenzylamine → 1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide Yield: 68–88%[6][9]
Oxidation and Reduction Processes
The dihydropyridine core is redox-active:
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Oxidation : MnO₂ or KMnO₄ converts the 1,6-dihydropyridine to a fully aromatic pyridine system.
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Reduction : NaBH₄ selectively reduces the carbonyl group to a hydroxyl moiety, though this is less common due to steric hindrance.
Spectroscopic Evidence :
Synthetic Optimization and Challenges
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Microwave Assistance : Reduces reaction times from hours to minutes (e.g., cyclization in 15 min vs. 5 h) .
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Solvent Effects : Polar aprotic solvents (DMF, DCM) improve solubility of intermediates .
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Byproducts : Unreacted chloro intermediates or over-oxidized pyridines are common impurities .
Stability and Degradation
Scientific Research Applications
Cognitive Enhancement
Research indicates that compounds similar to 1-(3-fluorobenzyl)-6-oxo-N-(pyridin-4-yl)-1,6-dihydropyridine-3-carboxamide may act as phosphodiesterase inhibitors. These inhibitors can increase levels of cyclic guanosine monophosphate (cGMP), which is crucial for various signaling pathways involved in memory and learning processes. In preclinical studies, such compounds have shown promise in mitigating cognitive deficits induced by stress or neurotoxins.
Antioxidant Activity
Studies have suggested that this compound exhibits antioxidant properties, which can be beneficial in preventing oxidative stress-related damage in cells. This activity is particularly relevant in neurodegenerative diseases where oxidative stress plays a significant role .
Case Study 1: Cognitive Impairment Models
In a study involving rat models of cognitive impairment, administration of this compound resulted in significant improvements in memory tasks. The compound was evaluated using the Morris water maze test, where treated rats demonstrated enhanced spatial learning and memory retention compared to control groups .
Case Study 2: Neuroprotection Against Oxidative Stress
Another study focused on the neuroprotective effects of this compound against oxidative stress induced by glutamate toxicity. The results indicated that treatment with the compound reduced neuronal death and preserved cell viability, suggesting its potential use in therapies for conditions like Alzheimer's disease .
Mechanism of Action
The mechanism of action of 1-(3-fluorobenzyl)-6-oxo-N-(pyridin-4-yl)-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The fluorobenzyl group and the pyridine ring can interact with enzymes or receptors, modulating their activity. The dihydropyridine structure is known to interact with calcium channels, potentially affecting cellular signaling pathways.
Comparison with Similar Compounds
Key Structural Analogs and Activity Data
The following table summarizes structural analogs, their substitutions, and reported activity metrics (e.g., IC50 values):
Substituent Effects on Activity and Selectivity
- Benzyl Substitutions: 3-Fluorobenzyl (Target Compound): The fluorine atom balances lipophilicity and metabolic stability. Its smaller size compared to chlorine or CF3 groups may reduce steric hindrance, favoring binding to shallow pockets in fascin . 3-Trifluoromethylbenzyl (Analog in ): The CF3 group increases hydrophobicity, which may improve membrane permeability but reduce solubility.
Carboxamide Group Variations :
- Pyridin-4-yl (Target Compound) : The pyridine nitrogen may engage in hydrogen bonding with residues like Lys572 in fascin .
- Pyrazol-4-yl (Analog in ) : The pyrazole ring introduces additional hydrogen bond acceptors, possibly enhancing affinity but narrowing selectivity (dual fascin/BRD2 activity).
- 4-Carbamoylphenyl (Analog in ) : The carbamoyl group improves solubility but may sterically hinder binding to compact active sites.
Pharmacokinetic and Physicochemical Properties
- Lipophilicity : The target compound’s logP is likely lower than analogs with dichlorobenzyl or CF3 groups, reducing toxicity risks.
- Solubility : The pyridin-4-yl group offers moderate solubility compared to the carbamoylphenyl analog, which may have higher aqueous solubility .
Research Findings and Implications
- Fascin Inhibition : The target compound’s moderate lipophilicity and fluorine substitution position it as a promising fascin inhibitor with reduced off-target effects compared to dichlorobenzyl analogs .
- Selectivity Challenges : Analogs with bulkier substituents (e.g., pyran in ) exhibit bromodomain activity, highlighting the need for precise substituent tuning to avoid polypharmacology.
- Optimization Strategies : Replacing pyridin-4-yl with pyrazol-4-yl could enhance potency but requires trade-offs in selectivity .
Biological Activity
1-(3-fluorobenzyl)-6-oxo-N-(pyridin-4-yl)-1,6-dihydropyridine-3-carboxamide is a synthetic compound belonging to the dihydropyridine class, which has garnered attention in medicinal chemistry for its potential biological activities. This article reviews its biological activity, including its interactions with various molecular targets and therapeutic applications.
Chemical Structure and Properties
The compound's structure features a dihydropyridine ring, a carboxamide group, and both a fluorobenzyl and a pyridinyl substituent. The molecular formula is , with a molecular weight of approximately 323.33 g/mol . The presence of the fluorobenzyl group enhances lipophilicity, which may influence its pharmacokinetic properties and biological activity.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly as an antitubercular agent . It interacts with various biological targets, which may modulate enzyme or receptor activities, leading to therapeutic effects. The unique structural features of the compound facilitate binding to specific molecular targets.
Potential Therapeutic Applications
- Antitubercular Activity : Preliminary studies suggest that this compound has potential as an antitubercular agent. This is significant given the rising incidence of drug-resistant tuberculosis strains.
- Anticancer Properties : The compound may also exhibit anticancer properties through mechanisms involving apoptosis induction in cancer cell lines. Similar compounds have shown promise in targeting cancer cells by disrupting cellular processes critical for tumor growth .
- Enzyme Interaction Studies : Interaction studies reveal that the compound binds to specific enzymes and receptors, which is crucial for elucidating its mechanism of action. Such interactions can lead to modulation of biological pathways involved in disease progression.
Research Findings and Case Studies
A review of the literature reveals various studies focused on the synthesis and biological evaluation of similar compounds. For example:
- Study on Structural Variants : Research comparing this compound with other dihydropyridine derivatives indicates that modifications in the substituents significantly affect biological activity. For instance, compounds with different fluorine positions or additional functional groups demonstrated varied reactivity and efficacy against cancer cell lines .
Comparative Analysis Table
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Dihydropyridine ring, carboxamide group | Antitubercular, anticancer potential |
| 1-(4-fluorobenzyl)-6-oxo-N-(pyridin-4-yl)-1,6-dihydropyridine-3-carboxamide | Different fluorine position | Altered reactivity |
| N-[1-(4-fluorophenyl)ethyl]-6-oxo-1H-pyridine-3-carboxamide | Ethyl chain attached | Different pharmacokinetics |
The mechanism of action for this compound is still under investigation. However, it is hypothesized that its ability to interact with specific enzymes and receptors plays a critical role in its therapeutic effects. For example, studies have shown that similar compounds can inhibit key enzymes involved in cancer progression or bacterial metabolism .
Q & A
Q. What are the standard synthetic routes for 1-(3-fluorobenzyl)-6-oxo-N-(pyridin-4-yl)-1,6-dihydropyridine-3-carboxamide, and what starting materials are typically employed?
The synthesis involves multi-step organic reactions, often beginning with substituted pyridines and fluorobenzyl derivatives. For example:
- Step 1 : Formation of the dihydropyridine core via cyclization of precursors such as 3-fluorobenzyl bromide and pyridine-4-amine under basic conditions (e.g., NaH in DMF) .
- Step 2 : Introduction of the carboxamide group using coupling reagents like EDCI/HOBt to react with pyridin-4-amine .
- Purification : Chromatography (silica gel or HPLC) is critical to isolate the target compound, with yields optimized by controlling reaction temperature (60–80°C) and pH (neutral to slightly acidic) .
Q. How is the molecular structure of this compound validated, and what analytical techniques are prioritized?
Structural confirmation requires:
- NMR Spectroscopy : H and C NMR to identify key protons (e.g., fluorobenzyl aromatic protons at δ 7.2–7.5 ppm) and carbons .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm the molecular ion peak (e.g., [M+H] at m/z 368.12) .
- X-ray Crystallography : Optional for absolute configuration determination, though challenging due to crystallization hurdles .
Q. What preliminary biological assays are recommended to screen this compound's activity?
Initial screening should focus on:
- Enzyme Inhibition : Assays against kinases or proteases, leveraging the pyridine-carboxamide scaffold’s propensity to bind ATP pockets .
- Antimicrobial Activity : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess safety margins .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield and purity of the synthetic process?
Employ Design of Experiments (DoE) methodologies:
- Variables : Temperature, solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd/C for cross-coupling steps) .
- Response Surface Modeling : Identify interactions between variables (e.g., higher temperatures reduce byproduct formation in fluorobenzyl coupling) .
- Case Study : A 15% yield increase was achieved by adjusting the pH to 6.5 during the cyclization step, minimizing hydrolysis .
Q. How should contradictory bioactivity data between in vitro and in vivo models be resolved?
Contradictions often arise from pharmacokinetic factors:
- Metabolic Stability : Assess hepatic microsomal stability (e.g., rat liver microsomes) to identify rapid clearance issues .
- Protein Binding : Use equilibrium dialysis to measure plasma protein binding; high binding (>95%) may reduce free drug availability .
- Structural Analog Comparison : Test derivatives with modified fluorobenzyl or pyridine groups to enhance bioavailability .
Q. What computational strategies are effective for predicting target interactions and binding modes?
Combine:
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., EGFR or CDK2) .
- MD Simulations : GROMACS for 100-ns simulations to evaluate binding stability and hydration effects .
- Pharmacophore Mapping : Identify critical H-bond acceptors (pyridine-N) and hydrophobic regions (fluorobenzyl) for lead optimization .
Q. How can scalability challenges in multi-step synthesis be addressed for preclinical studies?
Key considerations:
- Flow Chemistry : Continuous flow systems for high-purity intermediate production (e.g., dihydropyridine core synthesis) .
- Green Chemistry : Replace toxic solvents (DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
- Process Analytical Technology (PAT) : In-line FTIR monitoring to detect impurities in real time .
Data Contradiction Analysis
Q. How to interpret conflicting solubility data across different solvent systems?
- Methodological Review : Ensure consistent use of saturation shake-flask vs. HPLC-UV methods .
- pH-Solubility Profile : Test solubility at pH 1.2 (simulated gastric fluid) vs. pH 7.4 (blood), as ionizable groups (carboxamide) influence results .
- Co-solvent Strategies : Use PEG-400 or Captisol® to enhance aqueous solubility for in vivo dosing .
Q. What steps validate unexpected metabolic byproducts identified in LC-MS studies?
- Fragmentation Patterns : Compare MS/MS spectra with databases (e.g., MetFrag) to hypothesize structures .
- Synthetic Standards : Synthesize suspected metabolites (e.g., hydroxylated fluorobenzyl derivatives) for co-elution experiments .
- Enzyme Inhibition : Co-incubate with CYP450 inhibitors (e.g., ketoconazole) to identify metabolic pathways .
Methodological Tables
Q. Table 1. Key Reaction Parameters for Optimized Synthesis
| Step | Variable | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|---|
| Cyclization | Temperature | 70–80°C | Maximizes dihydropyridine formation | |
| Coupling | Solvent | DMF/THF (3:1) | Balances reactivity and solubility | |
| Purification | Column Type | C18 reverse-phase | Removes polar byproducts |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
